Methyl crotonate

Descripción general

Descripción

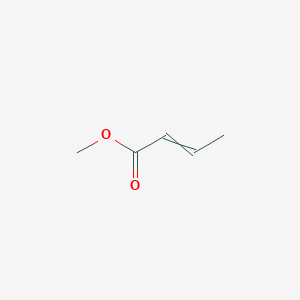

Methyl crotonate, also known as methyl (2E)-but-2-enoate, is an organic compound with the molecular formula C5H8O2. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis and as a flavoring agent. The compound is characterized by its ester functional group and a conjugated double bond, making it a versatile intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl crotonate can be synthesized through the esterification of crotonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation. The general reaction is as follows:

CH3CH=CHCOOH+CH3OH→CH3CH=CHCOOCH3+H2O

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of crotonaldehyde followed by esterification. The process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation step .

Types of Reactions:

Hydrogenation: this compound undergoes hydrogenation to form methyl butyrate.

Oxidation: The compound can be oxidized to form crotonic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Hydrogenation: Platinum or palladium catalysts, hydrogen gas, elevated temperatures, and pressures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Substitution: Nucleophiles such as amines or alcohols, solvents like ethanol or methanol, and mild heating.

Major Products:

Hydrogenation: Methyl butyrate.

Oxidation: Crotonic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl crotonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mecanismo De Acción

The mechanism of action of methyl crotonate in chemical reactions involves the interaction of its ester functional group and conjugated double bond with various reagents. For example, in hydrogenation reactions, the double bond undergoes addition of hydrogen atoms facilitated by metal catalysts. In oxidation reactions, the ester group is converted to a carboxylic acid through the addition of oxygen atoms .

Comparación Con Compuestos Similares

Methyl acrylate: Similar in structure but lacks the conjugated double bond.

Ethyl crotonate: Similar ester but with an ethyl group instead of a methyl group.

Methyl methacrylate: Contains an additional methyl group on the double bond.

Uniqueness: Methyl crotonate is unique due to its conjugated double bond, which imparts distinct reactivity compared to other esters. This feature makes it particularly useful in reactions requiring selective hydrogenation or oxidation .

Actividad Biológica

Methyl crotonate (C5H8O2) is an unsaturated ester known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by experimental data and findings from various research studies.

This compound is a colorless liquid with a characteristic odor, soluble in organic solvents. Its molecular structure features a crotonate backbone, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Neuroprotective Effects : Investigated for its role in protecting neuronal cells.

- Chemical Reactivity : Engages in reactions with radicals and other oxidants, influencing its environmental behavior and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In a study examining the effects of various unsaturated esters, this compound demonstrated significant activity against specific bacterial strains.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 12 | |

| P. aeruginosa | 10 |

This table summarizes the antimicrobial efficacy of this compound, indicating its potential as a natural preservative or therapeutic agent.

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. A notable case study involved the administration of this compound in a rat model of ischemic stroke. The compound was shown to reduce neuronal damage significantly when administered post-occlusion.

Case Study Findings

- Model : Middle cerebral artery occlusion in rats.

- Dosage : 50 mg/kg administered six hours post-occlusion.

- Results :

- Reduced infarction size by approximately 30%.

- Improved behavioral outcomes in treated rats compared to controls.

These findings suggest that this compound may modulate pathways involved in neuroprotection, potentially through the inhibition of inflammatory mediators.

Mechanistic Insights

The biological activity of this compound can be attributed to its chemical reactivity. Studies have shown that it reacts with hydroxyl radicals and chlorine atoms, leading to various degradation products that may also possess biological activity.

Reaction Kinetics

The reaction kinetics of this compound with hydroxyl radicals were measured, yielding a rate coefficient of . This indicates a relatively high reactivity under atmospheric conditions, suggesting implications for both environmental fate and biological interactions.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against E. coli and S. aureus |

| Neuroprotection | Reduced infarction size in stroke model; improved behavioral outcomes |

| Reaction Kinetics | High reactivity with hydroxyl radicals; important for atmospheric degradation |

Propiedades

Número CAS |

18707-60-3 |

|---|---|

Fórmula molecular |

C5H8O2 |

Peso molecular |

100.12 g/mol |

Nombre IUPAC |

methyl but-2-enoate |

InChI |

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3 |

Clave InChI |

MCVVUJPXSBQTRZ-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC |

SMILES isomérico |

C/C=C/C(=O)OC |

SMILES canónico |

CC=CC(=O)OC |

Key on ui other cas no. |

18707-60-3 623-43-8 |

Pictogramas |

Flammable; Corrosive; Irritant |

Números CAS relacionados |

28881-44-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.